An In-depth Technical Guide to 3,4-Dimethoxy-5-ethoxybenzoic Acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3,4-Dimethoxy-5-ethoxybenzoic Acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3,4-Dimethoxy-5-ethoxybenzoic acid, a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science research. While direct literature on this specific molecule is not extensively available, this document leverages established chemical principles and data from structurally similar analogs to present a scientifically grounded guide for researchers, scientists, and drug development professionals. The information herein is designed to be a valuable resource for the synthesis, characterization, and exploration of this compound's potential.
Introduction and Chemical Structure
3,4-Dimethoxy-5-ethoxybenzoic acid belongs to the family of polysubstituted benzoic acids, which are prevalent scaffolds in medicinal chemistry and materials science. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group and three alkoxy substituents: two methoxy groups at positions 3 and 4, and an ethoxy group at position 5. This arrangement of electron-donating groups is anticipated to influence the molecule's electronic properties, reactivity, and biological activity.
The structure is systematically derived from benzoic acid, with the specific placement of the alkoxy groups dictating its chemical behavior. It can also be viewed as an ethyl ether derivative of 3,4-dimethoxy-5-hydroxybenzoic acid. The presence of the carboxylic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, making it a versatile building block for the synthesis of more complex molecules.
Predicted Physicochemical Properties
The physicochemical properties of 3,4-Dimethoxy-5-ethoxybenzoic acid have been predicted based on the known properties of its close structural analogs, including 3,4-dimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid. The introduction of the slightly larger ethoxy group in place of a methoxy group is expected to have a modest impact on its physical constants.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₁H₁₄O₅ | Based on the chemical structure. |
| Molecular Weight | 226.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Similar to other substituted benzoic acids.[1] |
| Melting Point | 165-175 °C | Expected to be in a similar range to 3,4,5-trimethoxybenzoic acid (168-171 °C).[2] |
| Boiling Point | ~300-310 °C | Extrapolated from the boiling point of 3,4-dimethoxybenzoic acid.[3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | The carboxylic acid group imparts some water solubility, while the aromatic ring and alkoxy groups favor solubility in organic solvents.[1] |
| pKa | ~4.0 - 4.5 | The electron-donating alkoxy groups are expected to slightly increase the pKa compared to unsubstituted benzoic acid. |
Proposed Synthetic Pathway and Experimental Protocol
A plausible and efficient synthetic route to 3,4-Dimethoxy-5-ethoxybenzoic acid initiates from the commercially available and naturally derived syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). The synthesis involves a selective O-ethylation of the phenolic hydroxyl group.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3,4-Dimethoxy-5-ethoxybenzoic Acid.
Detailed Experimental Protocol
Objective: To synthesize 3,4-Dimethoxy-5-ethoxybenzoic acid via O-ethylation of syringic acid.
Materials:
-
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)
-
Diethyl sulfate or Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add syringic acid (10 mmol, 1.98 g).
-
Addition of Reagents: To the flask, add anhydrous acetone (100 mL) and anhydrous potassium carbonate (30 mmol, 4.14 g). Stir the suspension at room temperature for 15 minutes.
-
Ethylation: Slowly add diethyl sulfate (15 mmol, 2.0 mL) or ethyl iodide (15 mmol, 1.2 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and rinse it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the acetone washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the resulting residue in 100 mL of water. Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold distilled water. Recrystallize the solid from an ethanol/water mixture to obtain pure 3,4-Dimethoxy-5-ethoxybenzoic acid.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
Predicted Spectroscopic Profile
The structural elucidation of the synthesized 3,4-Dimethoxy-5-ethoxybenzoic acid can be confirmed through various spectroscopic techniques. The following are the predicted spectral data based on its chemical structure and comparison with analogs.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~12.5 (s, 1H, -COOH), ~7.3 (s, 2H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.9 (s, 6H, -OCH₃ x 2), 1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ (ppm): ~167 (-COOH), ~153 (C-O), ~142 (C-O), ~125 (C-COOH), ~107 (Ar-C-H), ~64 (-OCH₂CH₃), ~56 (-OCH₃), ~15 (-OCH₂CH₃) |
| IR Spectroscopy | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1710 (strong, C=O stretch of carboxylic acid), ~1580, 1500, 1450 (C=C aromatic ring stretches), ~1250-1000 (C-O ether stretches) |
| Mass Spectrometry (MS) | m/z: 226 (M⁺, molecular ion), fragments corresponding to the loss of -H₂O, -CH₃, -C₂H₅, -COOH |
Potential Applications in Research and Drug Development
Substituted benzoic acids are a cornerstone in the development of new therapeutic agents. Given the structural similarities to other biologically active phenolic acids, 3,4-Dimethoxy-5-ethoxybenzoic acid holds potential in several research areas:
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Antioxidant Activity: Phenolic compounds, especially those with multiple alkoxy substituents, are known to be effective radical scavengers. The electron-donating nature of the methoxy and ethoxy groups could enhance its antioxidant potential.[4][5]
-
Antimicrobial Properties: Many benzoic acid derivatives exhibit antimicrobial activity. This compound could be investigated for its efficacy against various bacterial and fungal strains.[5]
-
Anti-inflammatory Effects: Syringic acid and related compounds have demonstrated anti-inflammatory properties. 3,4-Dimethoxy-5-ethoxybenzoic acid could be a candidate for similar activities.[5]
-
Enzyme Inhibition: The structural motif is present in various enzyme inhibitors. It could be screened against a panel of enzymes relevant to diseases such as diabetes, cancer, or cardiovascular conditions.[6]
-
Intermediate in Organic Synthesis: As a functionalized building block, it can serve as a starting material for the synthesis of more complex molecules, including libraries for high-throughput screening in drug discovery.[7]
Safety and Handling
As a novel chemical entity, a comprehensive safety profile for 3,4-Dimethoxy-5-ethoxybenzoic acid is not yet established. However, based on the safety data for structurally similar compounds like 3,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid, the following precautions are recommended.[8][9][10][11]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][10][11]
-
Precautionary Measures:
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
If swallowed: Rinse mouth. Call a doctor if you feel unwell.[8]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
3,4-Dimethoxy-5-ethoxybenzoic acid represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational framework for its synthesis and characterization, built upon established chemical principles and data from its close analogs. The proposed synthetic route is practical for a standard organic chemistry laboratory, and the predicted spectroscopic data offer a benchmark for structural verification. The potential applications in medicinal chemistry and materials science warrant further investigation, positioning this molecule as a valuable tool for researchers and developers in these fields.
References
-
Carl ROTH GmbH + Co. KG. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 3,4-Dimethoxybenzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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LookChem. (n.d.). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS 1916-08-1). Retrieved from [Link]
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Royal Society of Chemistry. (2024, July 16). O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 3,4-dimethoxy-5-methylbenzoic acid. Retrieved from [Link]
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American Chemical Society. (2026, January 5). Syringic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of syringic acid. Retrieved from [Link]
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ResearchGate. (n.d.). New method to synthesize syringic acid. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]
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BioCrick. (n.d.). 3,4-Dihydroxy-5-methoxybenzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]
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Course Hero. (n.d.). Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech. Retrieved from [Link]
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